molecular formula C5H6F3NO2 B1610265 (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid CAS No. 748121-19-9

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid

Cat. No. B1610265
CAS RN: 748121-19-9
M. Wt: 169.1 g/mol
InChI Key: XYADPSWBCYPNKY-OKKQSCSOSA-N
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Description

“(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid” is a chemical compound with the CAS Number: 1690037-61-6 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3-/m0/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.09 . It is a liquid at room temperature and should be stored at 4 degrees Celsius . The InChI Code provides information about the molecular structure .

Scientific Research Applications

Synthesis and Structural Studies

  • (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has been synthesized through various methods, contributing to the study of ethylene biosynthesis in plants. For example, Ramalingam et al. (1984) describe the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid, useful for NMR studies and biosynthesis research in plants (Ramalingam, Kalvin, & Woodard, 1984).
  • Artamonov et al. (2010) developed an efficient procedure for the multigram synthesis of this compound, which is significant for large-scale studies and applications (Artamonov et al., 2010).

Biological Activities and Applications

  • The compound and its derivatives exhibit a range of biological activities, such as antifungal, antimicrobial, antiviral, and antitumor effects. Coleman and Hudson (2016) discuss the isolation, synthesis, and biological activities of these compounds, highlighting their significance in natural product chemistry and drug development (Coleman & Hudson, 2016).
  • In the pharmaceutical industry, certain derivatives, such as (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA), are essential pharmacophoric units in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Sato et al. (2016) provide an overview of synthetic approaches to this compound, emphasizing its importance in drug research (Sato et al., 2016).

Biochemical Analysis and Assay Development

  • Lizada and Yang (1979) developed a sensitive assay for quantitatively determining 1-aminocyclopropane-1-carboxylic acid, showcasing its role as a precursor of ethylene in plant tissues (Lizada & Yang, 1979).

Enzyme Inhibition Studies

  • Liu et al. (2015) studied 1-amino-2,2-difluorocyclopropane-1-carboxylic acid, a compound related to (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, for its potential to inhibit ACC deaminase, contributing to the understanding of enzyme activity and inhibition (Liu et al., 2015).

Safety and Hazards

The compound is labeled with the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and can cause respiratory irritation . The compound has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11)/t2-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYADPSWBCYPNKY-OKKQSCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@]1(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460486
Record name (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

748121-19-9
Record name (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid
Reactant of Route 2
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid
Reactant of Route 3
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid
Reactant of Route 5
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid
Reactant of Route 6
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid

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